Ophiogenin-3-O-alpha-L-rhaMnopyranosyl-(1-->2)-beta-D-glucopyranoside
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Overview
Description
Ophiogenin-3-O-alpha-L-rhaMnopyranosyl-(1–>2)-beta-D-glucopyranoside is a terpenoid glycoside derived from the roots of Ophiopogon japonicus . This compound is known for its significant pharmacological effects on the cardiovascular system . It is a steroid glycoside with a molecular formula of C39H62O14 and a molecular weight of 754.90 .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ophiogenin-3-O-alpha-L-rhaMnopyranosyl-(1–>2)-beta-D-glucopyranoside involves the extraction of the compound from the roots of Ophiopogon japonicus . The process typically includes the following steps:
Extraction: The roots are dried and powdered, followed by extraction using solvents such as methanol or ethanol.
Isolation: The extract is subjected to chromatographic techniques to isolate the desired glycoside.
Purification: Further purification is achieved using high-performance liquid chromatography (HPLC) to obtain the compound in high purity.
Industrial Production Methods: Industrial production of this compound follows similar extraction and purification processes but on a larger scale. The use of advanced chromatographic techniques ensures the efficient isolation and purification of the compound .
Chemical Reactions Analysis
Types of Reactions: Ophiogenin-3-O-alpha-L-rhaMnopyranosyl-(1–>2)-beta-D-glucopyranoside undergoes various chemical reactions, including:
Hydrolysis: The glycosidic bond can be hydrolyzed under acidic or enzymatic conditions to yield ophiogenin and the corresponding sugars.
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of oxidized derivatives.
Common Reagents and Conditions:
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or specific glycosidases.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Major Products Formed:
Hydrolysis: Ophiogenin and sugars (rhamnose and glucose).
Oxidation: Oxidized derivatives of ophiogenin.
Scientific Research Applications
Ophiogenin-3-O-alpha-L-rhaMnopyranosyl-(1–>2)-beta-D-glucopyranoside has several scientific research applications:
Cardiovascular Research: Due to its pharmacological effects on the cardiovascular system, it is studied for potential therapeutic applications in treating cardiovascular diseases.
Phytochemistry: The compound is of interest in the study of plant-derived steroids and glycosides.
Pharmacology: Research focuses on its bioactivity and potential as a lead compound for drug development.
Mechanism of Action
The mechanism of action of Ophiogenin-3-O-alpha-L-rhaMnopyranosyl-(1–>2)-beta-D-glucopyranoside involves its interaction with molecular targets in the cardiovascular system. It is believed to exert its effects by modulating pathways involved in cardiovascular function, although the exact molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
Ophiogenin-3-O-alpha-L-rhamnopyranosyl-(1–>2)-beta-D-xylopyranosyl-(1–>3)-beta-D-glucopyranoside: Another glycoside from Ophiopogon japonicus with similar structural features.
Ophiogenin-3-O-alpha-L-rhamnopyranosyl-(1–>2)-beta-D-glucopyranosyl-(1–>4)-beta-D-glucopyranoside: A related compound with an additional glucose unit.
Uniqueness: Ophiogenin-3-O-alpha-L-rhaMnopyranosyl-(1–>2)-beta-D-glucopyranoside is unique due to its specific glycosidic linkage and its pronounced effects on the cardiovascular system .
Properties
IUPAC Name |
2-[2-(2,8-dihydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl)oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-methyloxane-3,4,5-triol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H62O14/c1-18-8-13-38(48-17-18)20(3)39(47)26(53-38)15-37(46)24-7-6-21-14-22(9-11-35(21,4)23(24)10-12-36(37,39)5)50-34-32(30(44)28(42)25(16-40)51-34)52-33-31(45)29(43)27(41)19(2)49-33/h6,18-20,22-34,40-47H,7-17H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGFVATVOFRGGFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(C(C3(C(O2)CC4(C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)O)O)OC8C(C(C(C(O8)C)O)O)O)C)C)O)O)C)OC1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H62O14 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
754.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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